4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid
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Overview
Description
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid is a synthetic organic compound with the molecular formula C16H12F3NO4 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a carbamoylmethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a base such as triethylamine to form the desired carbamoylmethoxy linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the carbamoylmethoxy linkage.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group attached to an aniline moiety.
4-Hydroxybenzoic acid: Contains the benzoic acid moiety but lacks the trifluoromethyl and carbamoyl groups.
Uniqueness: 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid is unique due to the combination of its trifluoromethyl group, carbamoylmethoxy linkage, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)11-2-1-3-12(8-11)20-14(21)9-24-13-6-4-10(5-7-13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPGRJORUFEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833911 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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